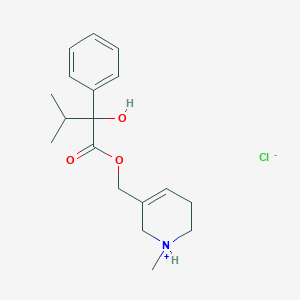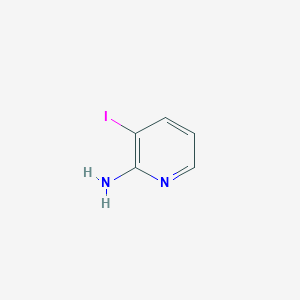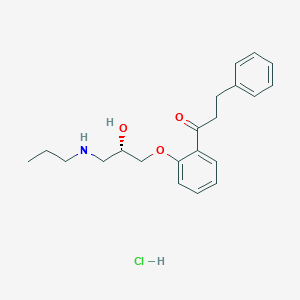
Octadecyl isonicotinate
Vue d'ensemble
Description
Octadecyl isonicotinate , also known by its synonyms ETH 1778 and Proton ionophore IV , is a chemical compound with the empirical formula C24H41NO2 . It falls under the category of hydrogen ionophores and has been functionally tested . This compound is utilized as a neutral hydrogen ion ionophore in solvent polymeric membrane electrodes, particularly in pH sensors for applications related to gastroenterology .
Chemical Reactions Analysis
Octadecyl isonicotinate is primarily employed as an ionophore , facilitating the transport of hydrogen ions across membranes. Its interaction with protons allows for selective proton sensing. In amperometric proton-selective sensors, Octadecyl isonicotinate is incorporated into organic gel layers to enhance proton selectivity .
Applications De Recherche Scientifique
Analytical Chemistry: Ion-Selective Electrodes
Octadecyl isonicotinate: is used in the development of ion-selective electrodes (ISEs) . These electrodes are designed to be highly selective for specific ions, making them invaluable in analytical chemistry for the detection and quantification of ions in various samples. The compound’s ability to bind selectively to ions facilitates its use in sensors that can detect trace amounts of ions in environmental, clinical, and process monitoring applications .
Environmental Monitoring: Lead Detection
In environmental monitoring, Hydrogen ionophore IV is utilized in electrode chips for the detection of trace levels of lead (Pb2+). The compound is part of a nanomaterial membrane that, when combined with multiwalled carbon nanotubes and chitosan, forms a system capable of detecting lead ions with high sensitivity and rapid response, which is crucial for monitoring lead contamination in water sources .
Material Science: Antimicrobial Coatings
Hydrogen ionophore IV: has applications in the field of material science, particularly in the development of antimicrobial coatings. These coatings are essential for preventing the growth of bacteria on various surfaces, which is particularly important in medical settings to reduce the risk of infections .
Biotechnology: Cell Culture
In biotechnology, Octadecyl isonicotinate can be used in cell culture processes. Its properties may enhance the growth and maintenance of cell cultures, which are fundamental in research and the production of biopharmaceuticals .
Electrochemistry: Electrochemical Sensors
The compound’s role in electrochemistry is significant, particularly in the development of electrochemical sensors. These sensors are used for the oxidation of neutral molecules and have applications in various fields, including energy storage and conversion .
Mécanisme D'action
Target of Action
Octadecyl isonicotinate, also known as Hydrogen Ionophore IV, primarily targets the cell membrane . It specifically increases the ion permeability of the cell membrane , allowing ions to pass in and out of cells .
Mode of Action
The compound interacts with its targets by increasing the ion permeability of the cell membrane . This interaction results in changes in the ion concentration within the cell, affecting various cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by Octadecyl isonicotinate is the ion transport across the cell membrane . By increasing the ion permeability of the cell membrane, it influences the concentration of ions within the cell, which can have downstream effects on various cellular processes .
Pharmacokinetics
It’s known that the compound is lipophilic , suggesting that it may have good cell membrane permeability. This property could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability .
Result of Action
The primary result of Octadecyl isonicotinate’s action is the alteration of ion concentrations within the cell . This can affect various cellular processes, potentially leading to changes in cell function .
Action Environment
The action of Octadecyl isonicotinate can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionophore activity . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability and efficacy .
Propriétés
IUPAC Name |
octadecyl pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-24(26)23-18-20-25-21-19-23/h18-21H,2-17,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDJNEIVBJLMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333726 | |
| Record name | Octadecyl isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103225-02-1 | |
| Record name | Octadecyl isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Octadecyl Isonicotinate contribute to the selectivity of proton sensors?
A: Octadecyl Isonicotinate acts as a proton-selective ionophore within the sensing membrane of these sensors. [, , ] This means it preferentially binds to protons (H+) over other ions present in the sample. This selective binding is crucial for accurate pH measurements, especially in complex biological samples where various ions coexist.
Q2: What type of sensors utilize Octadecyl Isonicotinate and how do they work?
A: Octadecyl Isonicotinate is commonly employed in potentiometric sensors for pH measurement. [, ] These sensors measure the potential difference across a membrane containing the ionophore. When the sensor is immersed in a solution, the Octadecyl Isonicotinate within the membrane selectively binds to free protons. This binding event alters the charge distribution across the membrane, generating a measurable potential difference that correlates to the pH of the solution.
Q3: What are the advantages of using Octadecyl Isonicotinate in solid-state pH sensors?
A: Incorporating Octadecyl Isonicotinate into a solid-state sensor design, such as those with a PVC membrane, offers several benefits: [, ]
- Stability: The compound exhibits good compatibility with PVC and other membrane components, leading to sensors with a longer operational lifespan. [, ]
- Sensitivity: The selective binding of Octadecyl Isonicotinate to protons contributes to a Nernstian or near-Nernstian response, indicating high sensitivity to pH changes. []
- Miniaturization: Solid-state designs incorporating Octadecyl Isonicotinate allow for the creation of smaller, more portable sensors, beneficial for applications like in vivo monitoring. [, ]
Q4: Are there any challenges associated with using Octadecyl Isonicotinate in pH sensors?
A4: While advantageous, there are challenges to consider:
- Storage Conditions: Sensor response can be affected by storage conditions, and equilibration time might be needed, highlighting the importance of proper sensor storage and pre-measurement protocols. []
- Leaching: Potential leaching of Octadecyl Isonicotinate or other membrane components into the sample is a concern, necessitating studies to assess toxicity and ensure the integrity of both the sensor and the tested sample. []
Q5: What are the future directions for research on Octadecyl Isonicotinate in sensing applications?
A5: Continued research can explore:
- Improved Membrane Formulations: Investigating new membrane compositions to enhance sensor stability, reduce leaching, and potentially expand the applicable pH range, particularly for challenging environments like the stomach. []
- Novel Sensor Designs: Exploring the use of Octadecyl Isonicotinate in alternative sensor architectures, such as those based on microfluidics or electrochemical transistors, could lead to even more sensitive and miniaturized pH sensing platforms. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















